Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cross-coupling of a pyrrole ring with acyl(bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and antitumor properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: A closely related compound with similar biological activities.
Pyrrolo[2,3-b]pyrazine: Another related compound known for its kinase inhibitory properties.
Uniqueness: Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(10)11-4-5-12(6)7/h2-5H,1H3 |
InChI Key |
YEDLRXMARQTTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2N1C=CN=C2Cl |
Origin of Product |
United States |
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